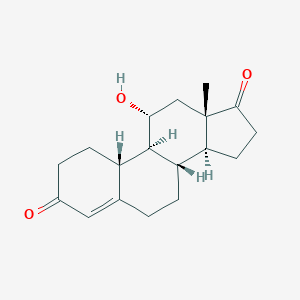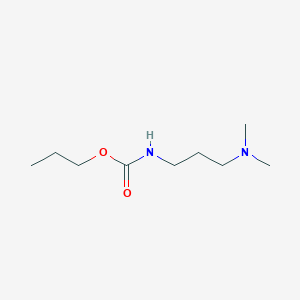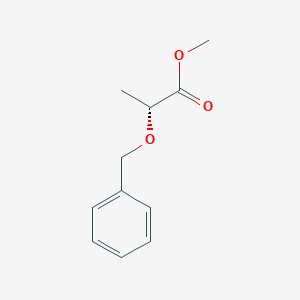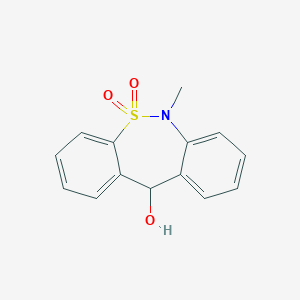
1-Dodecanamine, N-methyl-N-nitroso-
Vue d'ensemble
Description
“1-Dodecanamine, N-methyl-N-nitroso-” also known as N-nitrosomethyldodecylamine, is a chemical compound with the molecular formula C13H28N2O . It is also referred to as Nitrosomethyl-n-dodecylamine, N-nitrosomethyldodecylamine, and N-nitroso-N-methyl-n-dodecylamine .
Molecular Structure Analysis
The molecular structure of “1-Dodecanamine, N-methyl-N-nitroso-” can be found in various databases . The average mass of the molecule is 228.374 Da .Applications De Recherche Scientifique
Surfactant and Emulsifier
Nmdda, also known as Dodecylamine, is commonly used as a surfactant and emulsifier . Its amphiphilic nature, arising from the combination of a hydrophobic alkyl tail and a hydrophilic amino group, makes it effective in stabilizing emulsions and reducing surface tension .
Corrosion Inhibitor
Nmdda is also used as a corrosion inhibitor . It can form a protective layer on the surface of metals, preventing them from being corroded by environmental factors .
Genotoxic Impurity Detection
Nmdda is used in the development of sensitive and stable GC-MS/MS methods for the simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances . This method has been validated according to the International Council for Harmonization guidelines in terms of sensitivity, linearity, accuracy, precision, specificity, and stability .
Risk Assessment in Drug Development
Nmdda is used in risk assessment for nitrosated pharmaceuticals, providing a future perspective in drug development . The forced degradation study was performed with a fourfold molar excess of sodium nitrite, relative to the drug substance, at pH 3-4 for 4 hours at 37°C .
Nitrosamine Contamination Analysis
Nmdda is used in the analysis of nitrosamine contamination in pharmaceuticals . As N-nitrosamines are carcinogens, they have to be eliminated or at least limited to prevent cancer in patients, who rely on these drugs .
Quality Control in Pharmaceutical Manufacturing
Nmdda is used in quality control during the manufacturing processes of active pharmaceutical ingredients (APIs). It helps in the detection of genotoxic impurities (GTIs) that could induce genetic mutations, cause chromosomal breakage and rearrangements, and increase the risk of cancer even under a low concentration condition .
Safety and Hazards
Mécanisme D'action
Target of Action
N-Nitroso-N-methyl-N-dodecylamine (Nmdda) is a nitroso compound
Mode of Action
As a nitroso compound, it may undergo metabolic activation to form reactive species capable of alkylating DNA and proteins . This can lead to mutations and other forms of DNA damage, potentially contributing to carcinogenic effects.
Action Environment
Nmdda has been detected in personal care products, such as shampoos and conditioners, and household cleaning products, such as dishwashing liquids and surface cleaners . Environmental factors such as the presence of other chemicals, pH, temperature, and light exposure can influence the stability and reactivity of Nmdda. For example, nitroso compounds can form as a result of the reaction of nitrite with amine compounds .
Propriétés
IUPAC Name |
N-dodecyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUKANZXOGADOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021000 | |
| Record name | N-Nitroso-N-methyl-N-dodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55090-44-3 | |
| Record name | N-Methyl-N-nitroso-1-dodecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55090-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosomethyldodecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055090443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitroso-N-methyl-N-dodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-nitroso-1-dodecanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5MN48QBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Nitrosomethyldodecylamine interact with its target and what are the downstream effects?
A: N-Nitrosomethyldodecylamine (NMDA) exerts its carcinogenic effects primarily through DNA methylation. [, ] After metabolic activation, it forms reactive electrophiles that bind to DNA bases, primarily forming 7-methylguanine and O6-methylguanine adducts. [] These adducts can interfere with DNA replication and repair, leading to mutations and ultimately contributing to tumor development. The specific site of hydroxylation on NMDA influences its target organ specificity. []
Q2: What is the relationship between the structure of aliphatic nitrosomethylalkylamines and their organ specificity for carcinogenicity?
A: Research shows a correlation between the length of the aliphatic chain in nitrosomethylalkylamines and their target organs for tumor formation. [, ] For example, N-Nitrosodimethylamine (NDMA) and N-nitrosoethylmethylamine (NEMA), with shorter chains, primarily target the liver. [] NMDA, with its longer dodecyl chain, preferentially induces urinary bladder tumors. [, , ] While DNA methylation plays a role in the carcinogenicity of shorter chain homologues, it alone cannot explain the organ specificity observed with longer chains like NMDA. [, ] This suggests other mechanisms, potentially involving different metabolic pathways or interactions with specific cellular targets, might be at play.
Q3: Are there methods for the early detection of bladder cancer induced by NMDA in experimental models?
A: Yes, urine cytology has proven to be a valuable tool for the early detection of bladder cancer in rats exposed to NMDA. [] Studies have shown detectable changes in the morphology of exfoliated transitional cells in the urine of NMDA-treated rats as early as 8 weeks into exposure. [] These changes progress to noticeable atypia and ultimately the presence of malignant cells, all detectable through urine cytology, highlighting its potential for early diagnosis and monitoring in experimental settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)









